Methyl isobutyl sulfide

Vue d'ensemble

Description

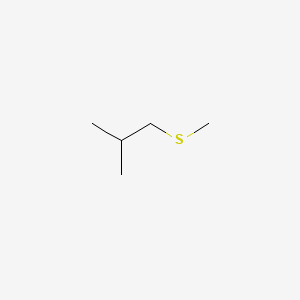

Methyl isobutyl sulfide is an organic sulfur compound with the chemical formula C5H12S. It is a colorless liquid known for its strong garlic-like odor. This compound is commonly found in garlic, onions, and other Allium vegetables. It is widely used in the food and beverage industry as a flavoring agent due to its ability to enhance savory and umami flavors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl isobutyl sulfide can be synthesized through the reaction of methanol with isopropyl mercaptan (2-propanethiol) in the presence of a catalyst. The reaction typically occurs under mild conditions, producing this compound and water as by-products: [ \text{CH}_3\text{OH} + (\text{CH}_3)_2\text{CHSH} \rightarrow (\text{CH}_3)_2\text{CHSCH}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of continuous reactors to ensure a steady supply of reactants and efficient production of the compound. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Radical Formation and Oxygen Addition

Initiation involves hydrogen abstraction from the α-carbon, forming radicals that react with O₂:

Thermodynamic and Product Analysis

Reaction pathways were evaluated using CBS-QB3 DFT calculations. Key thermodynamic data for methyl ethyl sulfide oxidation (analogous to methyl isobutyl sulfide):

| Reaction Pathway | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) | Major Products |

|---|---|---|---|---|

| CH₃SCH₂CH₂- + O₂ | -26.1 | 58.0 | -26.2 | CH₃S- =O, CH₃CHO |

| CH₃SCH- CH₃ + O₂ | -18.4 | 41.5 | -15.3 | CH₂=S, HCHO |

Products Identified:

-

Stable compounds: Formaldehyde (HCHO), acetaldehyde (CH₃CHO), thioformaldehyde (CH₂=S).

Thermal Decomposition

At elevated temperatures (630–740°C), alkyl sulfides undergo pyrolysis. Methyl ethyl sulfide decomposition yields:

Key Observations:

-

Ethylene (CH₂=CH₂) and methane (CH₄) dominate at high temperatures.

-

Sulfur dioxide (SO₂) forms as a terminal oxidation product .

Environmental and Atmospheric Fate

In atmospheric conditions, this compound reacts with hydroxyl radicals (- OH), leading to:

Analytical Detection Methods

-

GC-SCD (Gas Chromatography-Sulfur Chemiluminescence Detection) : Used to quantify sulfur-containing products like MTBS and disulfides .

-

GC-MS : Identifies structural analogs such as tert-butyl ethyl sulfide .

Industrial Relevance

Applications De Recherche Scientifique

Chemical Synthesis

MIBS serves as a valuable reagent in organic synthesis. It is utilized in the production of various sulfur-containing compounds, which are essential in pharmaceuticals and agrochemicals.

Key Reactions Involving MIBS:

- Thioetherification: MIBS can react with alkenes to form thioethers, which are crucial intermediates in organic synthesis. For instance, it can undergo reactions similar to the etherification of methanol with isobutene to produce methyl tert-butyl sulfide (MTBS) .

- Sulfide Formation: MIBS can be synthesized from methanethiol and butenes under acidic conditions, demonstrating its versatility as a precursor for more complex sulfur compounds .

Environmental Applications

MIBS has been explored in environmental management, particularly in the desulfurization of coal waste.

Desulfurization Flotation:

- In studies involving coal waste management, MIBS was used as a frother in flotation processes aimed at reducing sulfur content in coal tailings. The flotation tests demonstrated significant reductions in total sulfur content from coal waste, indicating that MIBS effectively aids in separating sulfide minerals from coal .

Materials Science

Recent research has highlighted the potential of MIBS in materials science, particularly in the development of solid-state electrolytes.

Composite Electrolyte Films:

- MIBS has been incorporated into sulfide-based composite solid electrolyte films for all-solid-state batteries (ASSBs). These films exhibit high ionic conductivity and flexibility, making them suitable for advanced battery technologies . The incorporation of MIBS enhances the ionic transport mechanisms within these materials.

Case Study 1: Coal Waste Management

- A laboratory-scale flotation test was conducted using MIBS as a frother alongside other collectors. The results indicated a successful reduction of sulfur content in various coal waste samples from South Africa and Brazil. This case study demonstrates MIBS's effectiveness in industrial applications aimed at environmental sustainability .

Case Study 2: Composite Electrolyte Development

Mécanisme D'action

The mechanism of action of methyl isobutyl sulfide involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes and receptors, influencing metabolic processes. Its strong odor is due to its ability to bind to olfactory receptors, triggering sensory responses. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular functions .

Comparaison Avec Des Composés Similaires

Methyl isobutyl sulfide can be compared with other similar sulfur-containing compounds such as:

Methyl isobutyl disulfide (C5H12S2): This compound has two sulfur atoms and exhibits different chemical properties and reactivity.

Isopropyl methyl sulfide (C4H10S): Similar in structure but with a different arrangement of carbon atoms, leading to variations in physical and chemical properties.

Butane-1-thiol (C4H9SH): A thiol with a similar molecular formula but different functional group, resulting in distinct chemical behavior

This compound is unique due to its specific odor profile and its applications in flavoring and organic synthesis. Its ability to enhance savory flavors makes it particularly valuable in the food industry.

Activité Biologique

Methyl isobutyl sulfide (MIBS), a sulfur-containing organic compound with the molecular formula , has garnered attention for its biological activities, particularly in toxicology and potential therapeutic applications. This article explores the biological activity of MIBS, summarizing key research findings, mechanisms of action, and case studies.

MIBS is characterized by its chiral structure, with no defined stereocenters. Its molecular weight is approximately 104.22 g/mol, and it is classified as a volatile organic compound (VOC). The compound's properties influence its biological interactions and toxicity profiles.

| Property | Value |

|---|---|

| Molecular Formula | C5H12S |

| Molecular Weight | 104.22 g/mol |

| Boiling Point | 98 °C |

| Solubility | Soluble in organic solvents |

1. Toxicological Effects

Research indicates that MIBS exhibits significant toxicological effects, particularly in hepatic systems. A study highlighted that MIBK (Methyl Isobutyl Ketone), closely related to MIBS, induced hepatocellular carcinogenesis through activation of the CAR and PXR nuclear receptors, suggesting a similar mechanism may apply to MIBS .

2. Antibacterial Activity

The antibacterial properties of MIBS have been explored in various studies. Its ability to disrupt bacterial membranes and inhibit biofilm formation has been noted. For instance, certain sulfides have shown effectiveness against Pseudomonas aeruginosa, a common pathogen associated with biofilm-related infections .

Case Study 1: Hepatotoxicity Assessment

In a controlled study assessing the hepatotoxic effects of MIBK, researchers found that exposure led to significant liver damage in rodent models, characterized by increased liver enzymes and histopathological changes consistent with toxic injury . This suggests that MIBS may share similar hepatotoxic properties.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of various sulfides demonstrated that MIBS effectively inhibited the growth of specific bacterial strains. The study utilized both in vitro assays and animal models to confirm the compound's potential as an antimicrobial agent .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of MIBS:

Propriétés

IUPAC Name |

2-methyl-1-methylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S/c1-5(2)4-6-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVGFIKOUAFDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294603 | |

| Record name | Methyl isobutyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5008-69-5 | |

| Record name | Isobutyl methyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005008695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl methyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl isobutyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl methyl sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD9E7MGV67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.